molecular formula C14H16N2O2S2 B2447125 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1448058-26-1

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2447125
CAS No.: 1448058-26-1
M. Wt: 308.41
InChI Key: PGPPAWAZIDCBIA-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)urea is a complex organic compound that features both phenyl and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common method starts with the reaction of 4-(methylthio)benzaldehyde with thiophene-2-carboxylic acid hydrazide under acidic conditions to form an intermediate. This intermediate is then reacted with isocyanates to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-2-phenylethyl)-3-(thiophen-2-yl)urea: Lacks the methylthio group, which may affect its biological activity.

    1-(2-Hydroxy-2-(4-methoxyphenyl)ethyl)-3-(thiophen-2-yl)urea: Contains a methoxy group instead of a methylthio group, leading to different chemical properties.

Uniqueness

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)urea is unique due to the presence of both the methylthio and thiophene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-yl)urea, also known as N1-(2-hydroxy-2-(4-methylsulfanylphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of functional groups that contribute to its biological activity. The presence of the methylthio group enhances its reactivity and potential interactions with biological targets.

Property Value
IUPAC Name N1-(2-hydroxy-2-(4-methylsulfanylphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
Molecular Formula C16H18N2O3S2
Molecular Weight 342.45 g/mol
Solubility Soluble in organic solvents

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit enzyme inhibition properties. The urea moiety is known for its ability to interact with various enzymes, potentially leading to therapeutic effects. For instance, studies have shown that derivatives of urea can inhibit certain proteases and kinases, which are crucial in cancer progression and other diseases.

Receptor Binding

The structural characteristics of this compound suggest potential interactions with various receptors. Preliminary studies indicate that the compound may bind to specific targets involved in cellular signaling pathways, modulating their activity and offering a pathway for therapeutic intervention.

Case Study 1: Anticancer Activity

A study conducted on derivatives of similar compounds demonstrated significant cytotoxicity against various cancer cell lines. For example, compounds with a urea linkage exhibited IC50 values in the micromolar range against MDA-MB-231 breast cancer cells. The mechanism was attributed to cell cycle arrest and induction of apoptosis.

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of related compounds. The presence of hydroxyl groups was linked to enhanced radical scavenging activity. In vitro assays showed that the compound could reduce oxidative stress markers in cellular models.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition: Competing with substrates at active sites.
  • Receptor Modulation: Altering receptor conformations leading to changes in downstream signaling.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar molecules is essential:

Compound IC50 (µM) Activity
N1-(2-hydroxy-2-phenylethyl)-N2-(thiophen-2-ylmethyl)oxalamide15Moderate Anticancer Activity
N1-(2-hydroxy-2-(4-methoxyphenyl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide10High Anticancer Activity
1-(2-Hydroxy-2-(4-Methylthio)phenyl)ethyl-3-(Thiophen-2-Yl)Urea 5 Significant Anticancer Activity

Properties

IUPAC Name

1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-19-11-6-4-10(5-7-11)12(17)9-15-14(18)16-13-3-2-8-20-13/h2-8,12,17H,9H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPPAWAZIDCBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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